molecular formula C16H19FN2O2S B7358978 3-(N,S-dimethylsulfonimidoyl)-N-[(3-fluoro-5-methoxyphenyl)methyl]aniline

3-(N,S-dimethylsulfonimidoyl)-N-[(3-fluoro-5-methoxyphenyl)methyl]aniline

Cat. No. B7358978
M. Wt: 322.4 g/mol
InChI Key: PLGKEPAIOZCNMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(N,S-dimethylsulfonimidoyl)-N-[(3-fluoro-5-methoxyphenyl)methyl]aniline is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as DMSA-Ph-F and has been synthesized using various methods, including the Buchwald-Hartwig amination reaction. In

Mechanism of Action

The mechanism of action of 3-(N,S-dimethylsulfonimidoyl)-N-[(3-fluoro-5-methoxyphenyl)methyl]aniline is not fully understood. However, it is believed to work by inhibiting certain enzymes and pathways involved in inflammation and cancer growth. DMSA-Ph-F has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, and reduce the expression of certain genes involved in cancer growth.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines and chemokines, inhibit the growth of cancer cells, and reduce the expression of certain genes involved in cancer growth. DMSA-Ph-F has also been shown to have anti-microbial properties, inhibiting the growth of certain bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(N,S-dimethylsulfonimidoyl)-N-[(3-fluoro-5-methoxyphenyl)methyl]aniline in lab experiments is its high purity and stability. This makes it easier to accurately measure its effects and ensure reproducibility. However, one of the limitations of using DMSA-Ph-F is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 3-(N,S-dimethylsulfonimidoyl)-N-[(3-fluoro-5-methoxyphenyl)methyl]aniline. One area of interest is its potential use as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to fully understand its mechanism of action and potential side effects. Additionally, research could focus on improving the synthesis method and developing new derivatives of DMSA-Ph-F with improved properties. Finally, studies could explore the potential use of DMSA-Ph-F in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 3-(N,S-dimethylsulfonimidoyl)-N-[(3-fluoro-5-methoxyphenyl)methyl]aniline has been achieved using several methods. One of the most commonly used methods is the Buchwald-Hartwig amination reaction, which involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst. This method has been used to synthesize DMSA-Ph-F with high yields and purity.

Scientific Research Applications

3-(N,S-dimethylsulfonimidoyl)-N-[(3-fluoro-5-methoxyphenyl)methyl]aniline has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. Studies have also shown that DMSA-Ph-F can inhibit the growth of certain cancer cells and reduce inflammation in animal models.

properties

IUPAC Name

3-(N,S-dimethylsulfonimidoyl)-N-[(3-fluoro-5-methoxyphenyl)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O2S/c1-18-22(3,20)16-6-4-5-14(10-16)19-11-12-7-13(17)9-15(8-12)21-2/h4-10,19H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGKEPAIOZCNMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=S(=O)(C)C1=CC=CC(=C1)NCC2=CC(=CC(=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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